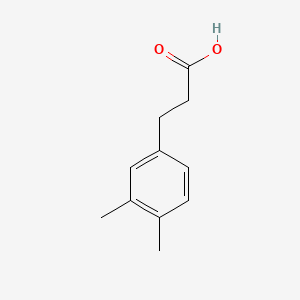

3-(3,4-dimethylphenyl)propanoic Acid

Description

3-(3,4-Dimethylphenyl)propanoic acid is a substituted phenylpropanoic acid derivative characterized by a propanoic acid backbone attached to a 3,4-dimethylphenyl group. These compounds are typically synthesized via coupling reactions involving substituted phenyl groups and propanoic acid scaffolds, as exemplified in the synthesis of similar derivatives with nitro, chloro, or bromo substituents . The methyl groups at the 3- and 4-positions on the aromatic ring likely influence steric and electronic properties, affecting solubility, reactivity, and biological interactions. Such derivatives are often explored for pharmacological and industrial applications due to their structural versatility .

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-3-4-10(7-9(8)2)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEOAGCWJWUKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397632 | |

| Record name | 3-(3,4-dimethylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25173-76-6 | |

| Record name | 3-(3,4-dimethylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)propanoic acid typically involves the reaction of 3,4-dimethylbenzyl chloride with diethyl malonate in the presence of metallic sodium and ethanol. The reaction mixture is stirred and cooled to 0°C before the addition of the benzyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include:

Oxidation: this compound can be converted to this compound derivatives.

Reduction: The reduction can yield 3-(3,4-dimethylphenyl)propanol.

Substitution: Substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

3-(3,4-Dimethylphenyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: It is utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 3-(3,4-Dimethylphenyl)propanoic Acid

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methyl and methoxy groups (electron-donating) enhance lipophilicity and may improve membrane permeability, whereas nitro and halogen groups (electron-withdrawing) increase polarity and reactivity .

- Biological Relevance: Dihydroxy derivatives (e.g., 3,4-dihydroxyphenylpropanoic acid) exhibit antioxidant properties due to phenolic hydroxyl groups, while methylated analogs may lack this activity but offer improved stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated based on analogs.

Trends :

Key Insights :

- Antioxidant Capacity : Hydroxyl groups (e.g., 3,4-dihydroxy derivatives) are critical for radical scavenging, whereas methylated analogs may serve as inert intermediates .

- Pharmacological Potential: Amino-substituted derivatives (e.g., 3-amino-3-(3,4-dimethylphenyl)propanoic acid) are explored as anticancer agents, highlighting the role of functional group diversification .

Comparison :

- Methylated compounds (e.g., this compound) are likely less irritating than hydroxylated analogs due to reduced acidity and reactivity .

Biological Activity

3-(3,4-Dimethylphenyl)propanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol

The structure of this compound features a propanoic acid backbone with a dimethyl-substituted phenyl group, which is essential for its biological activity. The presence of the dimethyl groups may enhance lipophilicity and influence the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The carboxylic acid functional group allows for hydrogen bonding and electrostatic interactions, which can modulate enzyme activity or receptor signaling pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in several studies. It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its potential therapeutic applications in inflammatory diseases.

Anticancer Potential

Recent studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases.

Case Studies and Research Findings

-

Antioxidant Study :

- In vitro assays demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human cell lines.

- The IC50 value for ROS scavenging was found to be approximately 25 µM.

-

Anti-inflammatory Study :

- A study evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages.

- Results indicated a reduction in nitric oxide production by 40% at a concentration of 50 µM.

-

Anticancer Study :

- In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a decrease in cell viability (IC50 = 15 µM).

- Flow cytometry analysis revealed an increase in apoptotic cells after treatment.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Propanoic acid backbone with dimethyl substitution | Exhibits strong antioxidant and anti-inflammatory properties |

| 3-(4-Fluorophenyl)propanoic Acid | Fluorine substituent instead of methyl | Potentially different pharmacological profile due to electronegative fluorine |

| 2-(3,4-Dimethylphenyl)acetic Acid | Acetic acid instead of propanoic acid | May exhibit altered reactivity and biological effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.